2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one
Description
2-{[Benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a fused heterocyclic core (pyridazinone) substituted at position 6 with a furan-2-yl group and at position 2 with a benzyl(methyl)amino-methyl moiety. Pyridazinones are known for their diverse pharmacological and agrochemical activities, including anti-inflammatory, antimicrobial, and herbicidal properties .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C17H17N3O2/c1-19(12-14-6-3-2-4-7-14)13-20-17(21)10-9-15(18-20)16-8-5-11-22-16/h2-11H,12-13H2,1H3 |
InChI Key |
NDXCYNOVPFOCQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl(methyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the scalability and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit structural versatility, with variations in substituents significantly altering their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous pyridazinones reported in the literature:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The furan-2-yl group at position 6 (shared with the target compound and [3]) is associated with herbicidal and anti-inflammatory activities due to its electron-rich aromatic system .
Position 2 Modifications: The benzyl(methyl)amino-methyl group in the target compound introduces a tertiary amine, which may improve solubility in physiological environments compared to purely hydrophobic groups like 3,4-dichlorobenzyl . Benzyloxy or p-tolyl substituents (e.g., [4], [5, 6]) favor π-π interactions with aromatic residues in enzyme active sites, critical for anti-HIV or kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination at position 2, analogous to methods used for 5-chloro-6-phenylpyridazinones (halide displacement in acetone/K₂CO₃) . Purification via column chromatography or preparative TLC (common in [1, 2]) would be necessary to isolate the tertiary amine product.
Research Findings and Limitations
- Computational Predictions: Molecular docking studies could predict its affinity for targets like formyl peptide receptors (linked to pyridazinones in [1]) or HIV proteases .
- Synthetic Challenges: The benzyl(methyl)amino-methyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
